2-(4-amino-1H-pyrazol-1-yl)acetamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

2-(4-Amino-1H-pyrazol-1-yl)acetamide (CAS 1152939-86-0) is a 4-amino-1H-pyrazole-based heterocyclic building block with the molecular formula C₅H₈N₄O and a molecular weight of 140.14 g/mol. The compound is supplied at ≥95% purity and features a primary amine at the pyrazole 4-position together with a primary acetamide group, providing a defined hydrogen-bonding capacity (3 H-bond acceptors, 2 H-bond donors) and a low calculated LogP of approximately -1.76.

Molecular Formula C5H8N4O
Molecular Weight 140.14 g/mol
CAS No. 1152939-86-0
Cat. No. B1517048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-amino-1H-pyrazol-1-yl)acetamide
CAS1152939-86-0
Molecular FormulaC5H8N4O
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC(=O)N)N
InChIInChI=1S/C5H8N4O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3,6H2,(H2,7,10)
InChIKeyMAVOONNUTMUHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Amino-1H-pyrazol-1-yl)acetamide (CAS 1152939-86-0) — Procurement and Selection Overview for Medicinal Chemistry Building Blocks


2-(4-Amino-1H-pyrazol-1-yl)acetamide (CAS 1152939-86-0) is a 4-amino-1H-pyrazole-based heterocyclic building block with the molecular formula C₅H₈N₄O and a molecular weight of 140.14 g/mol . The compound is supplied at ≥95% purity and features a primary amine at the pyrazole 4-position together with a primary acetamide group, providing a defined hydrogen-bonding capacity (3 H-bond acceptors, 2 H-bond donors) and a low calculated LogP of approximately -1.76 [1]. Its structural framework is cited as a versatile intermediate for constructing kinase-focused libraries, particularly in programs targeting JAK/STAT signaling pathways [2].

Why Generic Pyrazole Building Blocks Cannot Substitute for 2-(4-Amino-1H-pyrazol-1-yl)acetamide in Structure-Guided Discovery


Substitution of 2-(4-amino-1H-pyrazol-1-yl)acetamide with seemingly analogous pyrazole building blocks is not functionally equivalent due to the specific spatial and electronic arrangement of the 4-amino group, the N1-acetamide linker, and the terminal primary amide. The 4-amino-1H-pyrazole motif is a privileged hinge-binding scaffold in kinase inhibitor design, where the exact placement of hydrogen-bond donors and acceptors governs target engagement and selectivity [1]. Altering the substitution pattern (e.g., moving the amino group to the 3- or 5-position, or replacing the acetamide with an ester or secondary amide) can drastically reduce potency against validated kinase targets such as JAK family members [2]. Moreover, the free primary amine provides a unique derivatization handle for late-stage functionalization that is absent in N-alkylated or protected analogs, making this specific building block a non-interchangeable starting material for parallel synthesis and SAR exploration [3].

Quantitative Differentiation Evidence for 2-(4-Amino-1H-pyrazol-1-yl)acetamide Versus Alternative Pyrazole Building Blocks


Hydrogen Bond Donor/Acceptor Capacity of 2-(4-Amino-1H-pyrazol-1-yl)acetamide Versus N-Substituted Analogs

2-(4-Amino-1H-pyrazol-1-yl)acetamide provides a total of 3 hydrogen-bond acceptors and 2 hydrogen-bond donors, as reported in vendor technical datasheets [1]. In contrast, closely related N-alkylated analogs such as 2-(4-amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide and 2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide possess modified hydrogen-bonding profiles due to substitution at the amide nitrogen, which eliminates one H-bond donor while potentially adding additional acceptors depending on the substituent [2][3]. This quantitative difference in donor/acceptor count directly impacts ligand-receptor binding thermodynamics and solubility profiles, with the unsubstituted primary amide maintaining maximal polarity and minimal steric hindrance at the vector extending from the N1 position .

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Lipophilicity Comparison: 2-(4-Amino-1H-pyrazol-1-yl)acetamide Versus 4-Aminopyrazole Parent Scaffold

2-(4-Amino-1H-pyrazol-1-yl)acetamide exhibits a calculated LogP value of -1.76 (pH-independent) and a LogD (pH 7.4) of -1.76 as reported in supplier physicochemical data [1]. This value is significantly lower than the estimated LogP of the unsubstituted 4-amino-1H-pyrazole scaffold (approximately -0.5 to 0), reflecting the hydrophilic contribution of the N1-acetamide moiety. The polar surface area (PSA) is calculated at 86.93 Ų [1]. By comparison, ester derivatives such as 2-(4-amino-1H-pyrazol-1-yl)acetate esters (common intermediates in analogous syntheses) typically exhibit LogP values >0.5 and PSA <70 Ų due to the replacement of the polar amide with a more lipophilic ester group [2]. The lower LogP of the acetamide building block predicts improved aqueous solubility and reduced non-specific protein binding relative to more lipophilic pyrazole scaffolds, while retaining synthetic tractability for amide bond formation.

ADME optimization Drug-likeness Fragment-based drug discovery

Rotatable Bond Count and Conformational Flexibility: 2-(4-Amino-1H-pyrazol-1-yl)acetamide Versus Bulky N-Alkyl Analogs

2-(4-Amino-1H-pyrazol-1-yl)acetamide contains exactly 2 rotatable bonds, as documented in physicochemical databases [1][2]. This minimal rotatable bond count places it in a favorable range for ligand efficiency optimization, as each additional rotatable bond typically incurs an entropic penalty of approximately 0.5-1.5 kJ/mol in binding free energy [3]. In contrast, commonly available N-alkylated analogs such as 2-(4-amino-1H-pyrazol-1-yl)-N-(pentan-2-yl)acetamide and 2-(4-amino-1H-pyrazol-1-yl)-N-(3-methylbutan-2-yl)acetamide possess 5-7 rotatable bonds due to extended alkyl chains . The 2-3 fold higher rotatable bond count in these comparators increases conformational entropy and may reduce binding affinity for rigid protein targets unless offset by specific hydrophobic contacts. The acetamide building block therefore serves as a more ligand-efficient starting point for fragment growth and scaffold optimization.

Ligand efficiency Molecular design Pharmacophore modeling

JAK Kinase Inhibitor Derivatization Potential: Class-Level Potency Evidence for 4-Amino-1H-pyrazole Scaffolds

Derivatives synthesized from the 4-amino-1H-pyrazole scaffold—of which 2-(4-amino-1H-pyrazol-1-yl)acetamide is a direct, unadorned building block—have demonstrated potent JAK kinase inhibition in peer-reviewed studies. Specifically, compound 3f, a 4-amino-1H-pyrazole derivative, exhibited IC₅₀ values of 3.4 nM, 2.2 nM, and 3.5 nM against JAK1, JAK2, and JAK3, respectively, while compound 11b showed selective antiproliferative activity with IC₅₀ values of 0.35 μM and 0.37 μM against HEL and K562 cell lines [1]. Importantly, both 3f and 11b demonstrated more potent antiproliferative activity than the approved JAK inhibitor Ruxolitinib in the same assay systems [1]. Patent literature further confirms that compounds containing the 4-amino-1H-pyrazole core are disclosed as JAK kinase inhibitors with claimed utility in inflammatory and oncological indications [2]. While the target compound itself is an unfunctionalized building block rather than a final inhibitor, this class-level evidence validates that the 4-amino-1H-pyrazole scaffold—with the N1-acetamide vector present—is a validated starting point for generating low-nanomolar JAK inhibitors.

JAK inhibitors Kinase drug discovery Oncology therapeutics

4-Aminopyrazole Scaffold Utility in ADME Optimization Patent Strategy

Patent US20140005211A1 (Sun Pharma) explicitly identifies pyrazole-substituted amino-heteroaryl compounds as solutions to address poor absorption, distribution, metabolism, and excretion (ADME) properties that cause drug candidate failure in clinical trials [1]. The patent claims that such scaffolds—including derivatives of 4-amino-1H-pyrazole—can mitigate rapid metabolic clearance and reduce exposure to toxic or reactive metabolites, which are identified as major reasons for clinical attrition [1]. The disclosure positions pyrazole-based building blocks as privileged starting materials for designing compounds with improved developability profiles compared to alternative heterocyclic cores. While the target compound is not itself a final drug candidate, its core scaffold is cited in the patent literature as part of a deliberate strategy to overcome ADME liabilities that plague many current medicines [1].

ADME optimization Drug development Metabolic stability

Optimal Procurement and Application Scenarios for 2-(4-Amino-1H-pyrazol-1-yl)acetamide in Drug Discovery Programs


Kinase-Focused Library Synthesis Requiring JAK/STAT Pathway Targeting

2-(4-Amino-1H-pyrazol-1-yl)acetamide serves as an optimal starting building block for parallel synthesis of 4-amino-1H-pyrazole-based kinase inhibitor libraries targeting the JAK family. Peer-reviewed studies demonstrate that derivatives of this scaffold achieve single-digit nanomolar IC₅₀ values against JAK1, JAK2, and JAK3, with cellular potency exceeding that of Ruxolitinib [1]. The free primary amine at the 4-position enables diverse derivatization strategies (amidation, reductive amination, sulfonamide formation) while the primary acetamide maintains a polar, low-LogP handle. For procurement decisions, this compound offers a validated entry point into a scaffold class with demonstrated kinase inhibition, as opposed to alternative pyrazole isomers that lack the 4-amino substitution pattern essential for hinge-binding interactions [1][2].

Fragment-Based Drug Discovery and Ligand Efficiency Optimization

With a molecular weight of 140.14 g/mol, 2 rotatable bonds, and a polar surface area of 86.93 Ų, 2-(4-amino-1H-pyrazol-1-yl)acetamide meets established fragment-likeness criteria (MW <150, rotatable bonds ≤2, PSA <90 Ų) [1]. Its low calculated LogP (-1.76) predicts high aqueous solubility, facilitating fragment screening by NMR or SPR at high concentrations [1]. Compared to more lipophilic pyrazole fragments (e.g., 3- or 5-substituted pyrazoles lacking polar amide groups), this building block minimizes the risk of non-specific binding and aggregation artifacts. Procurement of this specific fragment enables structure-guided growth from a validated kinase hinge-binding motif while maintaining favorable physicochemical properties throughout the optimization trajectory [2].

ADME-Aware Lead Optimization in Inflammation and Oncology Programs

For medicinal chemistry teams prioritizing developability alongside potency, 2-(4-amino-1H-pyrazol-1-yl)acetamide offers a scaffold explicitly cited in patent literature as a solution to ADME liabilities that drive clinical attrition [1]. The scaffold's hydrogen-bonding capacity (3 acceptors, 2 donors) and low lipophilicity align with design principles for reducing metabolic clearance and minimizing CYP inhibition risk [1][2]. Selection of this building block over more lipophilic pyrazole alternatives (e.g., ester or N-alkyl derivatives) at the library design stage can reduce the need for later-stage property optimization and mitigate the risk of encountering insurmountable ADME issues during lead advancement.

Synthesis of Advanced Intermediates for Preclinical Candidate Development

The free primary amine at the pyrazole 4-position of this building block provides a clean derivatization handle for late-stage functionalization and SAR expansion. Unlike N-protected or pre-functionalized analogs that constrain synthetic flexibility, the unadorned amino group allows chemists to explore diverse substituents (aryl, heteroaryl, acyl, sulfonyl) without deprotection steps [1]. This flexibility is particularly valuable in lead optimization, where iterative modification of the 4-amino substituent is often required to balance potency, selectivity, and pharmacokinetic properties. Procurement of the unsubstituted acetamide building block thus maximizes downstream synthetic options while minimizing step count and protecting group manipulations [2].

Quote Request

Request a Quote for 2-(4-amino-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.